Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate
Description
Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate (CAS: 85443-52-3) is a piperidine derivative with the molecular formula C₁₄H₁₉N₃O₄ and a molecular weight of 293.319 g/mol . Its structure features a piperidine core substituted with an ethyl carboxylate group and a 2-nitrophenylamino moiety. The compound has been analyzed via reverse-phase HPLC using a Newcrom R1 column, confirming its stability and purity under standard conditions .
Properties
IUPAC Name |
ethyl 4-(2-nitroanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-2-21-14(18)16-9-7-11(8-10-16)15-12-5-3-4-6-13(12)17(19)20/h3-6,11,15H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPHYMZSYHYGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90234670 | |
| Record name | Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90234670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85443-52-3 | |
| Record name | Ethyl 4-[(2-nitrophenyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85443-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(2-nitroanilino)piperidine-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085443523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90234670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-[(2-nitrophenyl)amino]piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL 4-(2-NITROANILINO)PIPERIDINE-1-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3FD2V3ZJU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
The synthesis of Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate typically involves the reaction of ethyl 4-amino-1-piperidinecarboxylate with 2-nitroaniline under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a palladium catalyst, and nucleophiles such as amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
Physicochemical Properties
- LogP : The target compound’s LogP of 3.03 is higher than analogs with polar substituents (e.g., methoxy or pyridyl groups) but lower than highly lipophilic derivatives like benzimidazoles.
- Solubility : The nitro group in the target may reduce aqueous solubility compared to methoxy or chlorophenyl analogs. Hydrochloride salts (e.g., ML071 hydrochloride ) enhance solubility.
Key Findings and Implications
Substituent Effects: The 2-nitrophenyl group in the target compound confers distinct electronic and steric properties compared to chloro, methoxy, or heterocyclic substituents.
Synthetic Flexibility : Reductive amination and tandem reactions are common strategies for piperidine derivatives, though yields vary significantly (56–82%) .
Biological Activity
Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a nitrophenyl group at one position and an ethyl ester at another. The presence of both amino and nitro functional groups suggests a complex interaction with biological targets, which may contribute to its pharmacological properties.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Piperidine structure with nitrophenyl substitution | Potential receptor interaction profiles |
| Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate | Similar piperidine structure with different amino positioning | Different biological activity potential |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the piperidine core through cyclization reactions.
- Introduction of the nitrophenyl group via electrophilic aromatic substitution.
- Esterification to attach the ethyl group at the carboxylic acid position.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values have shown promising results:
Anticancer Activity
The compound has also been explored for its anticancer potential. A study highlighted its antiproliferative effects on leukemia cells, suggesting it may target specific molecular pathways involved in cancer cell survival and proliferation .
The mechanism of action for this compound is not fully elucidated but may involve:
- Binding to specific enzymes or receptors , modulating their activity.
- Interference with cellular signaling pathways , particularly those involved in cell growth and apoptosis.
Comparative Studies
Comparative studies have been conducted to evaluate the biological activities of this compound against structurally similar compounds. These studies highlight variations in activity based on structural modifications:
- Ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate : Exhibits different pharmacological properties due to amino positioning.
- Ethyl 4-amino-1-piperidinecarboxylate : Lacks the nitro group, resulting in altered chemical reactivity and biological activity.
Case Studies
Several case studies illustrate the compound's potential applications:
- Leukemia Treatment : A specific study focused on the compound's ability to inhibit proliferation in resistant leukemia cell lines, demonstrating a unique mechanism that could lead to new therapeutic strategies .
- Antibacterial Screening : In vitro assays confirmed its efficacy against various pathogens, reinforcing its potential as a lead compound for developing new antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
